Methyl 4-nitro-1H-indazole-6-carboxylate
Overview
Description
“Methyl 4-nitro-1H-indazole-6-carboxylate” is a chemical compound with the CAS Number: 72922-61-3 . It has a molecular weight of 221.17 and its linear formula is C9H7N3O4 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C9H7N3O4 . The average mass of the molecule is 221.170 Da .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dry environment at a temperature between 2-8°C .Scientific Research Applications
Synthesis of Novel Compounds
Research has shown the potential of Methyl 4-nitro-1H-indazole-6-carboxylate in the synthesis of new chemical compounds. For instance, Starosotnikov et al. (2002) discussed its use in creating 14π-electron peri-annelated tricyclic heteroaromatic systems, which were synthesized starting from 2,4,6-trinitrotoluene, indicating its role in forming complex molecular structures (Starosotnikov, Vinogradov & Shevelev, 2002).
Role in Molecular Transformations
El’chaninov et al. (2018) demonstrated the transformation of 5-nitro-1H-indazole into different derivatives, showcasing its versatility in chemical reactions and the potential for creating a variety of compounds (El’chaninov, Aleksandrov & Stepanov, 2018).
Controlled Chemical Reactions
Boujdi et al. (2022) showed the controlled C–H arylation of 1-methyl-4-nitro-1H-indazole, demonstrating the capacity to direct chemical reactions in specific ways, which is crucial for creating targeted chemical structures (Boujdi et al., 2022).
Synthesis of Heterocyclic Compounds
Gale and Wilshire (1973) explored the reactivity of indazole with various compounds, contributing to the understanding of the synthesis of heterocyclic compounds, a key aspect of many pharmaceuticals (Gale & Wilshire, 1973).
Potential in Fluorescence Sensing
Yan et al. (2017) investigated compounds related to 1H-indazole for their use in fluorescence sensing, particularly for detecting nitro aromatic compounds. This suggests a possible application in analytical chemistry or environmental monitoring (Yan et al., 2017).
Antitumor Activities
Chu De-qing (2011) synthesized derivatives of 1H-indazole and evaluated their antitumor activities, indicating the potential of such compounds in the development of new anticancer drugs (Chu De-qing, 2011).
Safety and Hazards
“Methyl 4-nitro-1H-indazole-6-carboxylate” is classified under the GHS07 hazard class . It has the signal word ‘Warning’ and the hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mechanism of Action
Target of Action
Methyl 4-nitro-1H-indazole-6-carboxylate is a type of indazole derivative . Indazole derivatives have been found to inhibit, regulate, and/or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
Based on its structural similarity to other indazole derivatives, it is likely that it interacts with its target kinases by binding to their active sites, thereby inhibiting their activity . This inhibition can lead to changes in cell cycle progression and cell volume regulation .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving its target kinases. For instance, CHK1 and CHK2 are involved in the DNA damage response pathway, where they help to halt cell cycle progression in response to DNA damage . SGK, on the other hand, is involved in the regulation of cell volume . Therefore, inhibition of these kinases by this compound could affect these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its inhibition of its target kinases. For instance, inhibition of CHK1 and CHK2 could lead to impaired DNA damage response, potentially leading to cell death in cells with DNA damage . Inhibition of SGK could affect cell volume regulation . .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, its solubility could affect its absorption and distribution . Its stability could be affected by storage conditions, with optimal storage suggested to be sealed in dry conditions at 2-8°C . Furthermore, its action and efficacy could be influenced by the presence of other substances that affect the same targets or pathways . .
Properties
IUPAC Name |
methyl 4-nitro-1H-indazole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(13)5-2-7-6(4-10-11-7)8(3-5)12(14)15/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJKWHSNBQFGHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=NN2)C(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646139 | |
Record name | Methyl 4-nitro-1H-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72922-61-3 | |
Record name | 1H-Indazole-6-carboxylic acid, 4-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72922-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-nitro-1H-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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